molecular formula C24H24N4O6S B4670787 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

Cat. No. B4670787
M. Wt: 496.5 g/mol
InChI Key: GZKLYKSEYPPMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide, also known as NPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been used to investigate the physiological and biochemical effects of chloride channel activity.

Mechanism of Action

2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide acts as a competitive inhibitor of chloride channels by binding to the channel pore and preventing chloride ions from passing through. It has been shown to block both inward and outward chloride currents and to increase the intracellular chloride concentration. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has also been shown to affect other ion channels, including potassium channels and calcium channels, although the mechanism of action for these effects is not fully understood.
Biochemical and Physiological Effects:
2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been used to investigate the role of chloride channels in airway epithelial cells, smooth muscle cells, and neurons, as well as in other cell types. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to affect cell membrane potential, ion transport, and cellular signaling pathways. It has also been shown to have anti-inflammatory effects in airway epithelial cells and to inhibit smooth muscle contraction in the airways.

Advantages and Limitations for Lab Experiments

2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and has been extensively studied in scientific research. It is also readily available and relatively inexpensive. However, there are also some limitations to its use. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been shown to affect other ion channels, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide. One area of interest is the development of more specific inhibitors of chloride channels that do not affect other ion channels. Another area of interest is the investigation of the role of chloride channels in disease states, such as cystic fibrosis and asthma. 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been used to investigate the effects of chloride channel inhibition in these diseases, but more research is needed to fully understand the underlying mechanisms. Additionally, the potential therapeutic applications of 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide in these diseases should be explored further.

Scientific Research Applications

2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been extensively used in scientific research to investigate the physiological and biochemical effects of chloride channel activity. It has been shown to inhibit both voltage-gated and calcium-activated chloride channels in various cell types, including airway epithelial cells, smooth muscle cells, and neurons. This inhibition leads to changes in cell membrane potential, ion transport, and cellular signaling pathways.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S/c1-2-15-25-24(30)21-13-6-7-14-22(21)26-23(29)17-27(18-9-8-10-19(16-18)28(31)32)35(33,34)20-11-4-3-5-12-20/h3-14,16H,2,15,17H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLYKSEYPPMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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